2-Methoxyethyl 4-(3-ethoxy-4-hydroxy-5-nitrophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
2-Methoxyethyl 4-(3-ethoxy-4-hydroxy-5-nitrophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its unique structure, which includes a quinoline core, a nitrophenyl group, and a thiophene ring. These structural features contribute to its reactivity and potential utility in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyethyl 4-(3-ethoxy-4-hydroxy-5-nitrophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the nitrophenyl and thiophene groups. Common reagents used in these reactions include ethyl acetoacetate, aromatic aldehydes, and thiophene derivatives. The reaction conditions often require the use of catalysts, such as piperidine, and solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methoxyethyl 4-(3-ethoxy-4-hydroxy-5-nitrophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions may vary, but they often involve controlled temperatures and pH levels to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amino derivatives. Substitution reactions can introduce various functional groups into the aromatic rings, leading to a wide range of derivatives.
Scientific Research Applications
2-Methoxyethyl 4-(3-ethoxy-4-hydroxy-5-nitrophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methoxyethyl 4-(3-ethoxy-4-hydroxy-5-nitrophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structural features allow it to bind to enzymes and receptors, modulating their activity. For example, the nitrophenyl group may interact with cellular proteins, leading to changes in cellular signaling pathways. The thiophene ring can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxyethyl 4-(3-ethoxy-4-hydroxy-5-nitrophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- 2-Methoxyethyl 4-(3-ethoxy-4-hydroxy-5-nitrophenyl)-2-methyl-5-oxo-7-(furan-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- 2-Methoxyethyl 4-(3-ethoxy-4-hydroxy-5-nitrophenyl)-2-methyl-5-oxo-7-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Uniqueness
The uniqueness of This compound lies in its combination of structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C26H28N2O8S |
---|---|
Molecular Weight |
528.6 g/mol |
IUPAC Name |
2-methoxyethyl 4-(3-ethoxy-4-hydroxy-5-nitrophenyl)-2-methyl-5-oxo-7-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C26H28N2O8S/c1-4-35-20-13-16(11-18(25(20)30)28(32)33)23-22(26(31)36-8-7-34-3)14(2)27-17-10-15(12-19(29)24(17)23)21-6-5-9-37-21/h5-6,9,11,13,15,23,27,30H,4,7-8,10,12H2,1-3H3 |
InChI Key |
BSHIRVNLOWTBNK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1O)[N+](=O)[O-])C2C3=C(CC(CC3=O)C4=CC=CS4)NC(=C2C(=O)OCCOC)C |
Origin of Product |
United States |
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